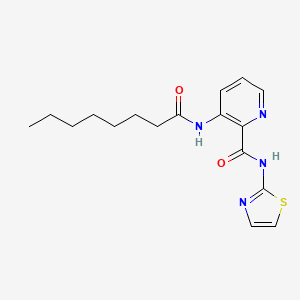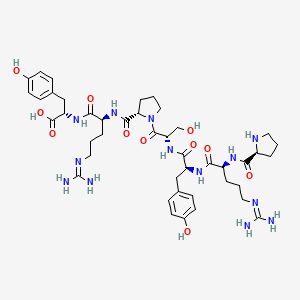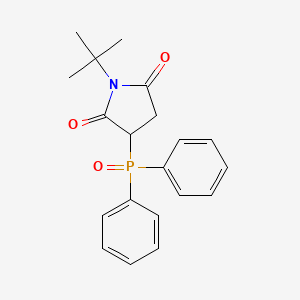
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with an octanoylamino group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions, often starting with commercially available pyridine derivatives.
Introduction of the Octanoylamino Group: The octanoylamino group is introduced via an amide coupling reaction. This involves reacting an octanoyl chloride with an amine group on the pyridine ring in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Thiazolyl Group: The thiazolyl group is introduced through a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug discovery and development.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as polymers or coatings.
Biological Studies: Researchers can use the compound to study its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may find use in industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide:
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
3-(Octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922712-16-1 |
|---|---|
Molecular Formula |
C17H22N4O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(octanoylamino)-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-4-5-6-9-14(22)20-13-8-7-10-18-15(13)16(23)21-17-19-11-12-24-17/h7-8,10-12H,2-6,9H2,1H3,(H,20,22)(H,19,21,23) |
InChI Key |
OMZPJYPOZOMBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(N=CC=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)









![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)


